5-(2-キノリル)-2-チオフェンカルボン酸エチル

説明

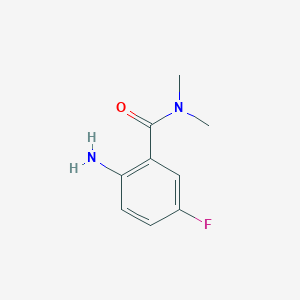

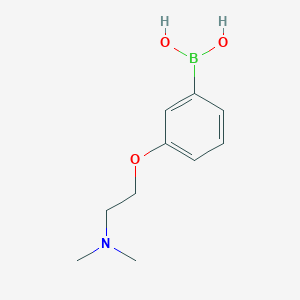

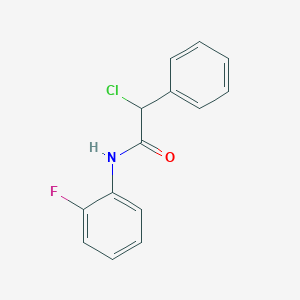

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, also known as EqTC, is a synthetic organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is an ethyl ester of the quinoline derivative 2-thiophenecarboxylic acid. EqTC has been used in a range of scientific research applications, such as in the synthesis of new compounds and as a tool for studying the mechanism of action of drugs.

科学的研究の応用

- キノリン-2-カルボン酸エチルは、細菌、真菌、その他の病原体に対して抗菌性を示すことが実証されています。 研究者は、製薬、消毒剤、創傷治癒製剤における抗菌剤としての可能性を探求しています .

- 研究によると、この化合物は抗炎症作用を有しています。 関節炎、炎症性腸疾患、皮膚炎などの状態における薬物開発に関連する可能性のある炎症経路を調節する可能性があります .

- キノリン-2-カルボン酸エチルの誘導体は、その抗癌の可能性について調査されています。研究者は、癌細胞株、腫瘍増殖阻害、アポトーシス誘導に対するそれらの影響を探求しています。 これらの化合物は、新規化学療法剤のリードとして役立つ可能性があります .

- この化合物のキノリン部分は、金属イオンと安定な錯体を形成することができます。 研究者は、触媒作用、センサー、金属ベースの薬剤におけるその配位挙動と潜在的な用途を研究しています .

- キノリン-2-カルボン酸エチルは、汎用性の高い合成中間体として役立ちます。化学者はそれを用いて、さまざまなヘテロ環化合物、製薬、機能性材料を合成します。 その反応性により、さまざまな変換が可能になります .

- 研究者は、この化合物の蛍光特性を含む光物理的挙動を調査しています。 その励起状態の挙動を理解することは、オプトエレクトロニクス、センサー、イメージング剤における応用に不可欠です .

抗菌活性

抗炎症作用

がん研究

金属キレートと配位化学

合成中間体

光物理的性質

これらの用途は、キノリン-2-カルボン酸エチルの多面的性質と、さまざまな科学分野における潜在的な影響を強調しています。 さらなる研究と探求により、追加の用途が明らかになり、この興味深い分子の理解が深まるでしょう . 特定の用途についてさらに詳しい情報が必要な場合は、お気軽にお問い合わせください!

作用機序

The mechanism of action of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate is not yet fully understood. However, it is thought that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. This binding is thought to be responsible for the biochemical and physiological effects of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate are not yet fully understood. However, it is thought that the compound can affect the expression of certain genes, which can lead to changes in the body’s metabolism. In addition, Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the immune system.

実験室実験の利点と制限

The main advantage of using Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate in lab experiments is its relative ease of synthesis. It can be synthesized in a relatively short amount of time, and the reaction is relatively simple. However, there are some limitations to using Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate in lab experiments. For example, the compound is not very stable, and it can degrade over time. In addition, the compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.

将来の方向性

There are a number of potential future directions for research on Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate. These include further studies on the biochemical and physiological effects of the compound, as well as studies on its mechanism of action. In addition, further research could be done on the synthesis methods of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, in order to make the process more efficient and cost-effective. Finally, further research could be done on the potential applications of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, such as its use in the synthesis of new compounds or its use as a tool for studying the mechanism of action of drugs.

特性

IUPAC Name |

ethyl 5-quinolin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-10-9-14(20-15)13-8-7-11-5-3-4-6-12(11)17-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGVKIURVOPASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253807 | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171919-15-5 | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

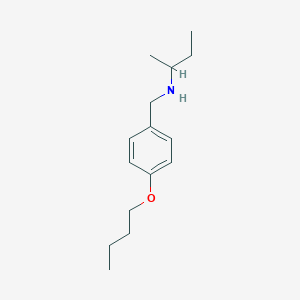

![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)

amine](/img/structure/B1388379.png)

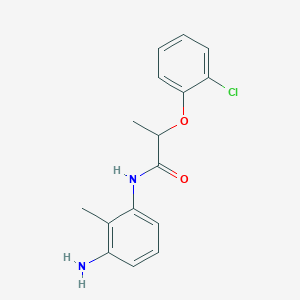

![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)